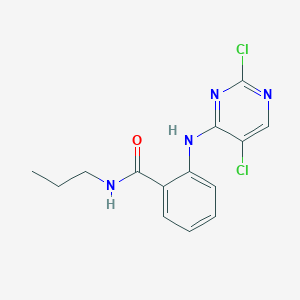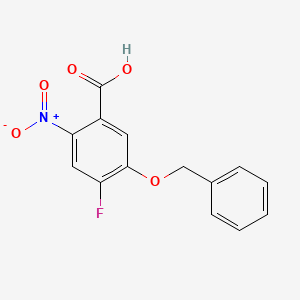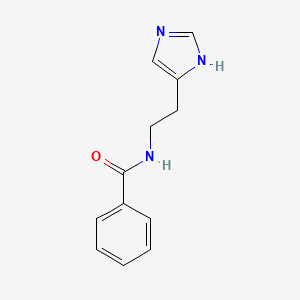
Histamine, N-benzoyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Histamine, N-benzoyl- is a derivative of histamine, a biogenic amine involved in various physiological processes such as immune response, gastric acid secretion, and neurotransmission . This compound is characterized by the presence of a benzoyl group attached to the nitrogen atom of histamine, which modifies its chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Histamine, N-benzoyl- typically involves the benzoylation of histamine. This can be achieved through the reaction of histamine with benzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
In an industrial setting, the production of Histamine, N-benzoyl- may involve more efficient and scalable methods such as continuous flow chemistry. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Histamine, N-benzoyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzoyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Benzoyl derivatives with additional oxygen functionalities.
Reduction: Reduced forms of the benzoyl group.
Substitution: Substituted benzoyl derivatives.
Scientific Research Applications
Histamine, N-benzoyl- has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Employed in studies of histamine receptors and their interactions with ligands.
Medicine: Investigated for its potential therapeutic effects in conditions involving histamine pathways, such as allergies and gastric disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
Histamine, N-benzoyl- exerts its effects primarily through interactions with histamine receptors. These receptors are G-protein-coupled receptors that mediate various physiological responses. The benzoyl group modifies the binding affinity and selectivity of the compound for different histamine receptor subtypes, influencing its pharmacological profile .
Comparison with Similar Compounds
Similar Compounds
Histamine: The parent compound, involved in immune response and neurotransmission.
Nα-guanylhistamine: A weak partial agonist to H2 receptors.
Burimamide: A highly specific and competitive H2 receptor antagonist.
Uniqueness
Histamine, N-benzoyl- is unique due to the presence of the benzoyl group, which alters its chemical reactivity and biological activity compared to other histamine derivatives. This modification can enhance its selectivity for certain histamine receptor subtypes, making it a valuable tool in pharmacological research .
Properties
CAS No. |
29677-71-2 |
|---|---|
Molecular Formula |
C12H13N3O |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
N-[2-(1H-imidazol-5-yl)ethyl]benzamide |
InChI |
InChI=1S/C12H13N3O/c16-12(10-4-2-1-3-5-10)14-7-6-11-8-13-9-15-11/h1-5,8-9H,6-7H2,(H,13,15)(H,14,16) |
InChI Key |
DAUCLDROLUGJDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCC2=CN=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


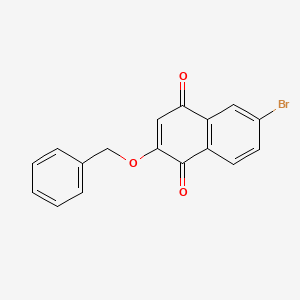


![1-(4-bromophenylsulfonyl)-6-tosyl-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4(5H)-one](/img/structure/B13985907.png)
![1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]cyclopentane-1-carbonitrile](/img/structure/B13985912.png)
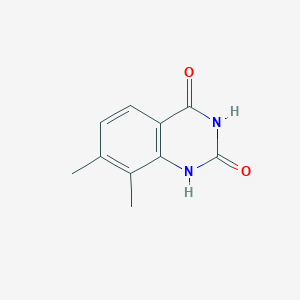

![(3E,6E)-3,6-bis[(1,5-dimethyl-3-oxo-2-phenyl-4-pyrazolyl)hydrazinylidene]-4,5-dioxonaphthalene-2,7-disulfonic acid](/img/structure/B13985944.png)
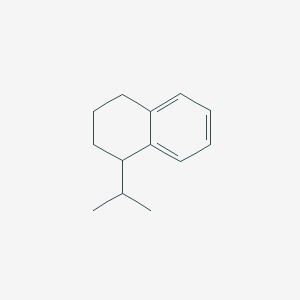
![Methanesulfonamide, N-[4-(aminomethyl)-2-methoxyphenyl]-](/img/structure/B13985970.png)


